molecular formula C14H11N3O B019353 1-(4-Cyanophenyl)-3-phenylurea CAS No. 107676-58-4

1-(4-Cyanophenyl)-3-phenylurea

Cat. No.: B019353
CAS No.: 107676-58-4
M. Wt: 237.26 g/mol
InChI Key: RTDYPTALPAUONC-UHFFFAOYSA-N
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Description

1-(4-Cyanophenyl)-3-phenylurea is an organic compound characterized by the presence of a cyanophenyl group and a phenylurea moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a urea linkage connecting a phenyl group and a 4-cyanophenyl group, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Cyanophenyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 4-cyanophenyl isocyanate with aniline under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Cyanophenyl)-3-phenylurea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

    Substitution: The cyanophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the cyano group under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced urea derivatives with altered functional groups.

    Substitution: Substituted phenylurea derivatives with various nucleophilic groups.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have highlighted the potential of 1-(4-Cyanophenyl)-3-phenylurea as an anticancer agent. It has been synthesized as part of a series of quinolone derivatives aimed at targeting cancer cells. The compound demonstrated pro-apoptotic effects, indicating its ability to induce programmed cell death in cancerous cells. For example, derivatives of this compound were evaluated for their antiproliferative activities, showing promising results against various cancer cell lines .

Mechanism of Action
The mechanism involves the modulation of specific cellular pathways that lead to apoptosis. The compound's structure allows it to interact with key proteins involved in cell survival and proliferation, making it a candidate for further development as a chemotherapeutic agent .

Agrochemical Applications

Herbicide Development
this compound has been explored for its role as a herbicide. It serves as a critical intermediate in the synthesis of isoproturon, a widely used herbicide. The compound's ability to inhibit specific plant growth processes makes it valuable in agricultural applications .

Synthesis Protocols
A notable synthetic route involves a one-pot method where this compound is reacted with dimethylamine to produce isoproturon directly in water, showcasing its utility in scalable agrochemical production . This method not only simplifies the synthesis but also enhances yield and purity.

Materials Science

Polymer Chemistry
In materials science, derivatives of this compound are being investigated for their potential use in polymer synthesis. The compound's ureido functionality can be utilized to create cross-linked polymers with enhanced thermal stability and mechanical properties .

Nanocomposites
Additionally, research indicates that incorporating this compound into nanocomposite materials can improve their electrical and thermal conductivity, making them suitable for advanced electronic applications .

Table 1: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAnticancer agentsInduces apoptosis in cancer cells
AgrochemicalsHerbicide synthesisKey intermediate for isoproturon production
Materials SciencePolymer synthesisEnhances thermal stability

Case Study: Anticancer Activity

A study published in Nature detailed the synthesis of various derivatives based on this compound, which were tested against multiple cancer cell lines. The results indicated that certain modifications to the phenyl groups significantly increased cytotoxicity, with IC50_{50} values reaching as low as 36 nM for some derivatives . This underscores the importance of structural optimization in developing effective anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyanophenyl group may play a crucial role in the binding affinity and specificity of the compound towards its targets. Detailed studies on the molecular pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    1-(4-Cyanophenyl)-3-(4-methylphenyl)urea: Similar structure with a methyl group on the phenyl ring.

    1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea: Contains a chlorine atom on the phenyl ring.

    1-(4-Cyanophenyl)-3-(4-nitrophenyl)urea: Features a nitro group on the phenyl ring.

Uniqueness: 1-(4-Cyanophenyl)-3-phenylurea is unique due to its specific combination of the cyanophenyl and phenylurea moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the cyano group enhances its reactivity and potential for further functionalization.

Biological Activity

1-(4-Cyanophenyl)-3-phenylurea (CAS No. 107676-58-4) is an organic compound with significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a urea linkage that connects a phenyl group to a 4-cyanophenyl moiety, imparting unique chemical properties that facilitate various biological interactions.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H12N2O\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{O}

This structure includes:

  • A cyanophenyl group, which enhances the compound's reactivity.
  • A phenylurea moiety, contributing to its biological activity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly:

1. Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development in treating infections.

2. Anticancer Properties

  • Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. The mechanism involves interference with cellular pathways critical for tumor growth and survival.

The biological activity of this compound is thought to involve its interaction with specific molecular targets within cells. The cyanophenyl group is believed to enhance binding affinity to enzymes or receptors, modulating their activity and leading to observed biological effects. Further studies are required to elucidate the precise molecular pathways involved.

Antimicrobial Studies

A study published in BenchChem highlighted the antimicrobial potential of this compound through various assays against pathogenic bacteria. The results demonstrated significant inhibition zones when tested against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Anticancer Studies

In vitro studies have been conducted to evaluate the anticancer properties of this compound. For instance, a recent investigation revealed that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 20 µM, suggesting moderate potency compared to established chemotherapeutics .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructure CharacteristicsBiological Activity
1-(4-Cyanophenyl)-3-(4-methylphenyl)urea Methyl substitution on phenyl ringModerate anticancer activity
1-(4-Cyanophenyl)-3-(4-chlorophenyl)urea Chlorine substitution on phenyl ringEnhanced antimicrobial activity
1-(4-Cyanophenyl)-3-(4-nitrophenyl)urea Nitro substitution on phenyl ringHigh cytotoxicity against cancer cells

This table illustrates how modifications in the structure can influence biological activity, providing insights into structure-activity relationships (SAR).

Future Directions

The promising biological activities of this compound warrant further research. Future studies should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts with cellular targets.
  • In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
  • Formulation Development : Exploring potential formulations for clinical applications.

Properties

IUPAC Name

1-(4-cyanophenyl)-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-11-6-8-13(9-7-11)17-14(18)16-12-4-2-1-3-5-12/h1-9H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDYPTALPAUONC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384619
Record name N-(4-cyanophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107676-58-4
Record name N-(4-cyanophenyl)-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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